Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
CAS No.: 175152-70-2
Cat. No.: VC21315339
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175152-70-2 |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | methyl 2-methoxy-4-phenylbenzoate |
| Standard InChI | InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3 |
| Standard InChI Key | UGDRDPIUCCRDNA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC |
Introduction
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family, characterized by a methoxy group at the 3-position and a carboxylate group at the 4-position. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new drugs with diverse biological activities.
Synthesis
The synthesis of methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate typically involves multiple steps, including the formation of the biphenyl core and the introduction of methoxy and carboxylate groups. Specific synthetic routes can vary, but they generally aim to produce the compound in moderate to high yields depending on the conditions used.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate | Methoxy at position 3, carboxylate at position 4 | Potential for diverse biological activities |
| Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate | Methoxy groups at positions 2' and 6', carboxylate at position 3 | Exhibits strong antioxidant activity |
| 4-Methoxy-[1,1'-biphenyl]-3-carboxylic acid | Methoxy at position 4 | Potential anti-inflammatory effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume